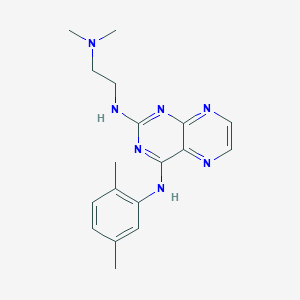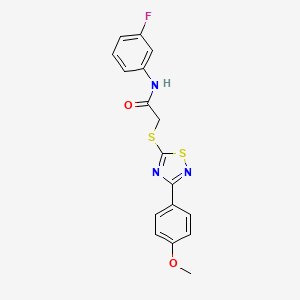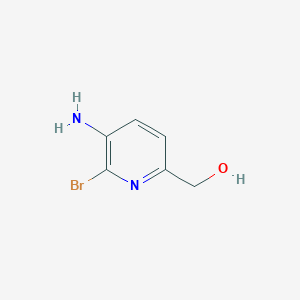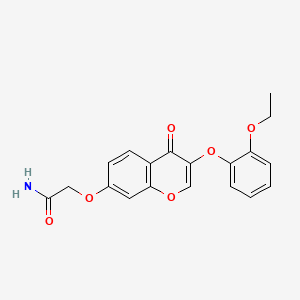
N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine" is a pteridine derivative, which is a class of heterocyclic compounds that have a wide range of biological activities and applications. Pteridines are known for their presence in several biologically significant molecules, such as folic acid and biopterin. The specific structure of this compound suggests it may have unique properties and potential uses in various chemical reactions and as a framework for further chemical modifications.
Synthesis Analysis
The synthesis of pteridine derivatives, such as the one , often involves the formation of the pteridine ring followed by subsequent functionalization. In the case of 2-dimethylamino-4-oxo-3.4-dihydropteridines, the synthesis is described in paper , where various alkylations of 4-aminopyrimidine derivatives are included. Although the exact synthesis of "N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine" is not detailed, the methodologies discussed in paper could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pteridine derivatives is characterized by the presence of a pteridine ring, which is a bicyclic structure composed of pyrimidine and pyrazine rings. The compound has additional substituents, including a dimethylamino group and a dimethylphenyl group, which can influence its electronic and steric properties. The tautomeric forms of pteridines are also an important aspect of their structure, as indicated in paper , where the 2-amino-4-oxo-3.4-dihydrostructure is the preferred tautomeric form in solution.
Chemical Reactions Analysis
Pteridine derivatives can participate in a variety of chemical reactions due to their reactive sites. For instance, the amino groups present in the molecule can act as nucleophiles in reactions such as Michael additions. While the specific compound "N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine" is not discussed in the context of chemical reactions, paper describes the use of a related chiral pteridine derivative in the asymmetric Michael reaction of tert-butyl diphenyliminoacetate and ethyl acrylate. This suggests that the compound may also have catalytic abilities or reactivity in similar asymmetric reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pteridine derivatives are influenced by their molecular structure. The presence of dimethylamino and dimethylphenyl groups is likely to affect the compound's solubility, boiling point, and melting point. The electronic properties, such as UV absorption, are also characteristic of pteridines, as mentioned in paper . These properties are crucial for understanding the behavior of the compound in different environments and can guide its applications in chemical synthesis and pharmaceutical development.
Applications De Recherche Scientifique
Synthesis and Structural Characterization One avenue of research involves the synthesis and characterization of complexes and ligands derived from or related to N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine. For example, studies have detailed the synthesis of mononuclear Pd(II) and Pt(II) complexes of didentate ligands with NN′-donor sets, focusing on their structural characterization through X-ray crystallography and NMR spectroscopy (Pons et al., 2010). These works contribute to the broader understanding of the chemical and physical properties of such compounds, which can inform their application in various domains, including catalysis and materials science.
Electrochromic and Optoelectronic Applications Research has also explored the use of derivatives for electrochromic and optoelectronic applications. For instance, a study on high contrast ratio and rapid switching electrochromic polymeric films based on 4-(Dimethylamino)triphenylamine-functionalized aromatic polyamides illustrates the potential of such compounds in developing new materials for smart windows and displays (Hsiao et al., 2008).
Catalysis and Cooperative Interactions Another significant area of application is in catalysis, where heterobimetallic complexes supported by a ferrocene-based bisphosphine−diamine ligand have been synthesized for potential catalytic applications based on cooperative interactions between two reactive metal centers (Karshtedt et al., 2003). Such research is crucial for the development of more efficient catalytic processes in industrial chemistry.
Atmospheric Chemistry Additionally, compounds containing dimethylamino groups have been studied in the context of atmospheric chemistry. For example, the measurement of alkylamine concentrations in a boreal forest atmosphere highlighted the potential role of such compounds in aerosol formation and growth, indicating their significance in environmental science and climate change studies (Kieloaho et al., 2013).
Propriétés
IUPAC Name |
2-N-[2-(dimethylamino)ethyl]-4-N-(2,5-dimethylphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7/c1-12-5-6-13(2)14(11-12)22-17-15-16(20-8-7-19-15)23-18(24-17)21-9-10-25(3)4/h5-8,11H,9-10H2,1-4H3,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYKVTBSERSYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3012889.png)

![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3012893.png)
![2-(3-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3012895.png)

![2-(4-ethoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3012897.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3012903.png)

![4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B3012905.png)
![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012906.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B3012907.png)
![4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane](/img/structure/B3012908.png)
![4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B3012910.png)